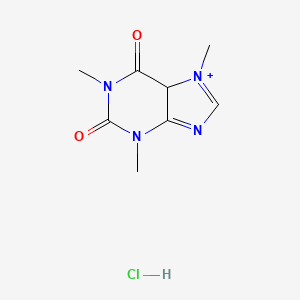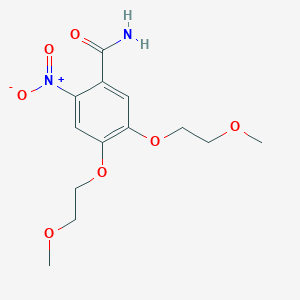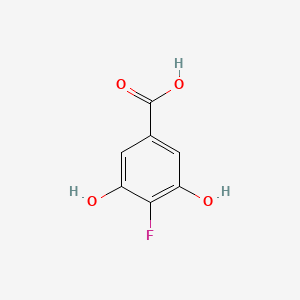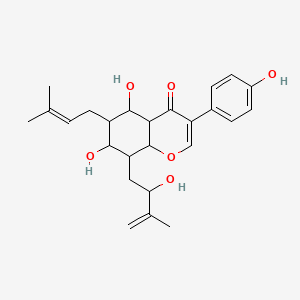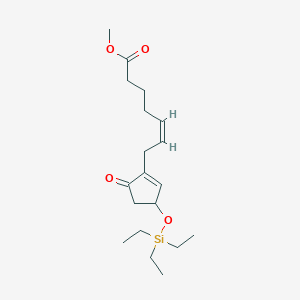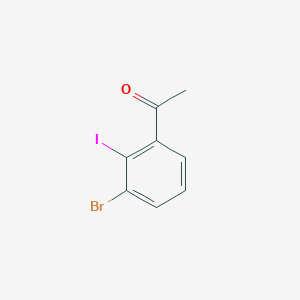
1-(3-Bromo-2-iodophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-iodophenyl)ethanone is an organic compound with the molecular formula C8H6BrIO It is a halogenated ketone, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring
準備方法
The synthesis of 1-(3-Bromo-2-iodophenyl)ethanone typically involves the bromination and iodination of acetophenone derivatives. One common method includes the reaction of 3-bromoacetophenone with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
化学反応の分析
1-(3-Bromo-2-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Reduction Reactions: The carbonyl group of the ethanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
科学的研究の応用
1-(3-Bromo-2-iodophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate for various synthetic pathways.
Biology: The compound is used in the development of radiolabeled molecules for imaging studies. The presence of iodine allows for the incorporation of radioactive isotopes, which can be used in positron emission tomography (PET) imaging.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its unique structure may contribute to the development of new therapeutic agents.
作用機序
The mechanism of action of 1-(3-Bromo-2-iodophenyl)ethanone depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing effects of the bromine and iodine atoms, which activate the carbonyl group towards nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions .
類似化合物との比較
1-(3-Bromo-2-iodophenyl)ethanone can be compared with other halogenated ketones, such as:
2-Bromo-1-(3-iodophenyl)ethanone: Similar in structure but with the bromine and iodine atoms in different positions. This difference can lead to variations in reactivity and applications.
1-(3-Bromo-4-iodophenyl)ethanone:
2-Bromo-1-(4-iodophenyl)ethanone: This compound also exhibits unique reactivity due to the different positioning of the halogens.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic applications and research.
特性
分子式 |
C8H6BrIO |
|---|---|
分子量 |
324.94 g/mol |
IUPAC名 |
1-(3-bromo-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 |
InChIキー |
BWQDZCSHXBLPDC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=CC=C1)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


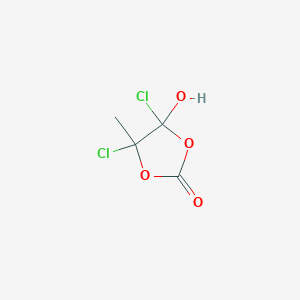
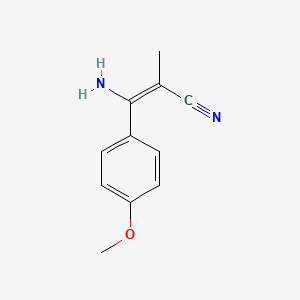
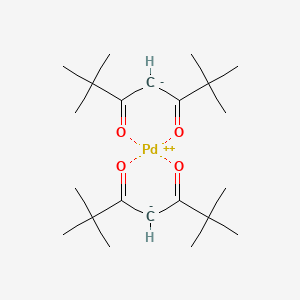
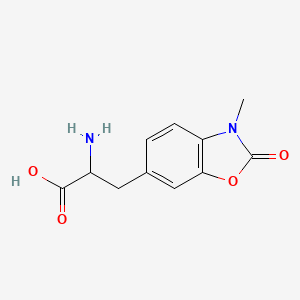
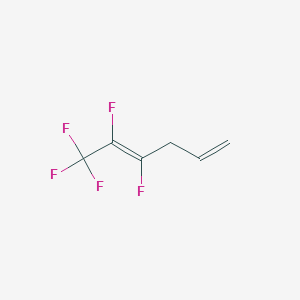
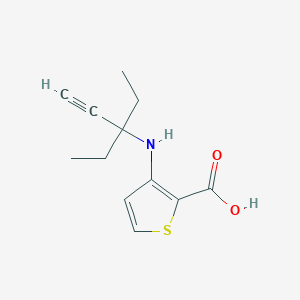
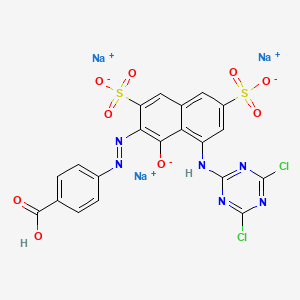
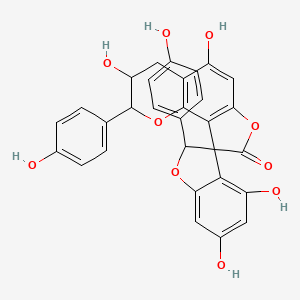
![2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12326363.png)
